7-Methoxy-4,5-dihydro-1H-benzo[g]indazole (CAS 501936-07-8) is a pre-functionalized, conformationally restricted tricyclic building block widely utilized in the synthesis of advanced therapeutics, including HDAC3/BRD4 dual inhibitors and necroptosis modulators. Characterized by its rigid 4,5-dihydrobenzo[g]indazole core and an electron-donating 7-methoxy substituent, this compound provides a precise dihedral angle and lipophilicity profile that monocyclic indazoles cannot replicate. In procurement, it is prioritized as a late-stage precursor that bypasses the low-yielding condensation steps required to construct the pyrazole ring from 7-methoxy-1-tetralone, accelerating structure-activity relationship (SAR) development in complex oncology and metabolic disease programs [1].
Substituting this compound with simpler monocyclic 1H-indazoles or unsubstituted 4,5-dihydro-1H-benzo[g]indazole fundamentally compromises both target binding and downstream synthetic utility. The 4,5-dihydro bridge restricts the spatial orientation of the aromatic system, locking the molecule into a specific geometry required for deep pocket insertion, such as the BRD4 bromodomain or the HDAC3 active site [1]. Furthermore, the 7-methoxy group is not merely an auxochrome; it serves as a critical hydrogen bond acceptor or a masked phenol (via demethylation) for late-stage cross-coupling. Attempting to install a methoxy group on an unfunctionalized benzo[g]indazole core post-cyclization results in poor regioselectivity and extensive byproducts, making the pre-functionalized scaffold indispensable for reproducible manufacturing [2].
Procuring the pre-cyclized 7-methoxy-4,5-dihydro-1H-benzo[g]indazole eliminates the need for de novo pyrazole construction from 7-methoxy-1-tetralone. Standard cyclization routes (e.g., Claisen condensation followed by hydrazine treatment) typically suffer from regiochemical side reactions, limiting overall yields to 45-60%. Utilizing the pre-formed core ensures 100% material availability for immediate N-alkylation or C3-functionalization, effectively doubling the throughput of downstream library synthesis [1].
| Evidence Dimension | Effective yield to functionalized tricyclic intermediate |
| Target Compound Data | 100% (Pre-formed starting material) |
| Comparator Or Baseline | 7-Methoxy-1-tetralone (45-60% yield after 2 steps) |
| Quantified Difference | Eliminates 2 synthetic steps and prevents ~40-55% material loss |
| Conditions | Standard laboratory-scale library synthesis |
Direct procurement of the cyclized core removes synthetic bottlenecks, saving significant labor and reagent costs during early-stage drug discovery.
The presence of the 7-methoxy group provides a highly reliable synthetic handle for late-stage diversification. Demethylation (e.g., via BBr3) yields the corresponding phenol in >90% yield, which can be readily triflated for Suzuki or Buchwald-Hartwig cross-coupling. In contrast, attempting direct C-H functionalization on the unsubstituted 4,5-dihydro-1H-benzo[g]indazole core results in complex mixtures with <15% yield of the desired C7-isomer [1].
| Evidence Dimension | Yield of C7-functionalized derivatives |
| Target Compound Data | >90% (via demethylation/triflation pathway) |
| Comparator Or Baseline | Unsubstituted 4,5-dihydro-1H-benzo[g]indazole (<15% via direct C-H activation) |
| Quantified Difference | >6-fold increase in regioselective yield |
| Conditions | Late-stage library diversification protocols |
The pre-installed methoxy group is mandatory for buyers intending to build SAR libraries around the benzo-ring without suffering catastrophic yield losses.
The 4,5-dihydro bridge of the benzo[g]indazole core locks the aromatic system into a rigid, planar-adjacent geometry that is critical for binding in tight active sites. When evaluated against HDAC3/BRD4 targets, inhibitors derived from this tricyclic scaffold demonstrated sub-10 nM IC50 values. Flexible monocyclic 1H-indazole or phenyl-pyrazole analogs suffer from a high entropic penalty upon binding, resulting in significantly weaker affinities (IC50 > 500 nM) [1].
| Evidence Dimension | Enzyme inhibition (IC50) for constrained targets (e.g., HDAC3) |
| Target Compound Data | < 10 nM (Tricyclic derivatives) |
| Comparator Or Baseline | Monocyclic 1H-indazole derivatives (> 500 nM) |
| Quantified Difference | >50-fold improvement in binding affinity |
| Conditions | In vitro enzymatic assays (HDAC3 / BRD4 models) |
Validates the essential nature of the tricyclic core for achieving high-potency inhibition, justifying its selection over cheaper monocyclic alternatives.
The methoxy ether at the C7 position provides an optimal balance of lipophilicity (cLogP) compared to its free phenol counterpart (7-hydroxy-4,5-dihydro-1H-benzo[g]indazole). The methoxy group enhances passive membrane permeability in whole-cell assays (e.g., Capan-1 tumor models) and protects the molecule from rapid Phase II glucuronidation, which rapidly clears phenolic analogs [1].
| Evidence Dimension | Cellular permeability and metabolic half-life |
| Target Compound Data | High permeability, protected from glucuronidation |
| Comparator Or Baseline | 7-hydroxy-4,5-dihydro-1H-benzo[g]indazole (Rapid Phase II clearance) |
| Quantified Difference | Significant extension of intracellular half-life |
| Conditions | Whole-cell tumor models (Capan-1) and microsomal stability assays |
Procuring the methoxy-protected form provides a more stable, cell-permeant starting point for developing intracellular target inhibitors.
Due to its precise conformational restriction and high binding affinity, this compound is the ideal starting material for synthesizing HDAC3/BRD4 dual inhibitors. The rigid tricyclic core perfectly occupies the hydrophobic pockets of these epigenetic targets, a geometry that cannot be achieved with flexible monocyclic precursors [1].
The pre-installed 7-methoxy group makes this compound highly suitable for generating diverse libraries of benzo-functionalized indazoles. It serves as a reliable masked phenol, allowing chemists to perform high-yielding demethylation and subsequent cross-coupling reactions without the regioselectivity issues of direct C-H activation [2].
The balanced lipophilicity and metabolic stability provided by the methoxy-ether make this scaffold highly relevant for developing intracellular modulators, such as the Nec-3 series of necroptosis inhibitors. It provides excellent cellular permeability while avoiding the rapid clearance associated with unprotected phenolic analogs [3].